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molecular formula C12H10FN B8377785 2-(2-Fluorophenyl)-6-methylpyridine

2-(2-Fluorophenyl)-6-methylpyridine

Cat. No. B8377785
M. Wt: 187.21 g/mol
InChI Key: MZHFMGOLDDSXFM-UHFFFAOYSA-N
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Patent
US04696938

Procedure details

2.0 g of 6-(2-fluorophenyl)-2-methylpyridine was dissolved in 250 ml of 1,4-dioxane. Selenium dioxide (2.67 g, Aldrich Gold Label) was added and the mixture was reluxed for 6 days. The solids were removed by filtration and the dioxane was evaporated. The crude 6-(2-fluorophenyl)-2-pyridinecarboxaldehyde was purified by chromatography on silica gel to afford pure 6-(2-fluorophenyl)-2-pyridinecarboxaldehyde.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[CH:10][CH:9]=1.[Se](=O)=[O:16]>O1CCOCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[C:12]([CH:14]=[O:16])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=CC(=N1)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.67 g
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the dioxane was evaporated
CUSTOM
Type
CUSTOM
Details
The crude 6-(2-fluorophenyl)-2-pyridinecarboxaldehyde was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=CC=CC(=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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